3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid
Overview
Description
3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid is a brominated organic compound with a complex molecular structure It is characterized by the presence of a bromine atom on the phenyl ring and an ethoxyethoxy group attached to the same ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid typically involves multiple steps, starting with the bromination of the phenyl ring followed by the introduction of the ethoxyethoxy group. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective addition of bromine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the bromine atom makes it particularly reactive in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. Its unique structure may allow it to interact with specific biological targets.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism by which 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
3-[4-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid
3-[5-Bromo-2-(2-methoxyethoxy)phenyl]prop-2-enoic acid
3-[5-Bromo-2-(2-hydroxyethoxy)phenyl]prop-2-enoic acid
Uniqueness: 3-[5-Bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The ethoxyethoxy group, in particular, provides distinct chemical properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
(E)-3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-2-17-7-8-18-12-5-4-11(14)9-10(12)3-6-13(15)16/h3-6,9H,2,7-8H2,1H3,(H,15,16)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVYWIMANYOVDJ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=C(C=C(C=C1)Br)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCOC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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